molecular formula C27H21BrN2O7 B11685065 4-[(2-bromo-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-bromo-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11685065
M. Wt: 565.4 g/mol
InChI Key: ARVGCKWSPSXTML-FYJGNVAPSA-N
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Description

4-[(2-bromo-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid typically involves multiple steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of urea with ethyl acetoacetate in the presence of a base.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrimidine core with 4-ethoxybenzaldehyde under acidic conditions to form the ethoxyphenyl-substituted pyrimidine.

    Formation of the benzoic acid derivative: The final step involves the reaction of the brominated compound with 4-hydroxybenzoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These derivatives can be used as lead compounds in drug discovery and development.

Medicine

In medicine, the compound and its derivatives could be explored for their potential therapeutic effects. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific structure of the derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylbenzoic acid: Similar in structure but lacks the pyrimidine core and ethoxyphenyl group.

    4-ethoxybenzoic acid: Contains the ethoxyphenyl group but lacks the bromine atom and pyrimidine core.

    2,4,6-trioxotetrahydropyrimidine derivatives: Share the pyrimidine core but differ in the substituents attached to the core.

Uniqueness

The uniqueness of 4-[(2-bromo-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid lies in its combination of multiple functional groups, which allows for a wide range of chemical modifications and applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H21BrN2O7

Molecular Weight

565.4 g/mol

IUPAC Name

4-[[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H21BrN2O7/c1-2-36-20-10-8-19(9-11-20)30-25(32)21(24(31)29-27(30)35)13-17-5-12-23(22(28)14-17)37-15-16-3-6-18(7-4-16)26(33)34/h3-14H,2,15H2,1H3,(H,33,34)(H,29,31,35)/b21-13+

InChI Key

ARVGCKWSPSXTML-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)C(=O)NC2=O

Origin of Product

United States

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